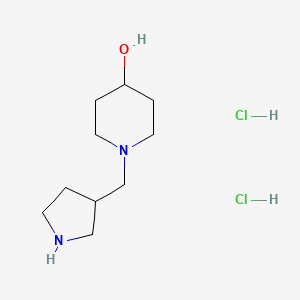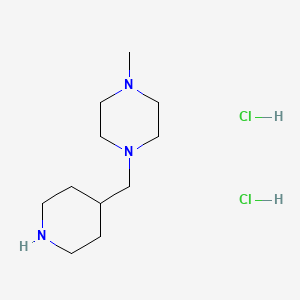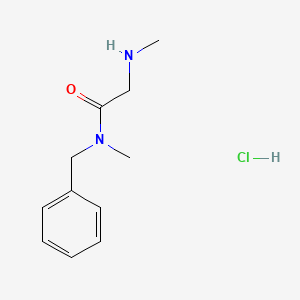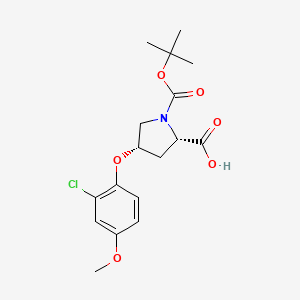![molecular formula C10H23Cl2N3O B1398345 2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride CAS No. 1220020-39-2](/img/structure/B1398345.png)
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride
概要
説明
The compound “2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride” is a complex organic molecule that contains a pyrrolidinyl group and a piperazinyl group attached to an ethanol group. The presence of the dihydrochloride indicates that it is a salt, likely formed through the reaction of the ethanol group with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the pyrrolidinyl, piperazinyl, and ethanol groups. The pyrrolidinyl and piperazinyl groups are both cyclic structures, which could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrrolidinyl, piperazinyl, and ethanol groups. The ethanol group, in particular, could potentially undergo a variety of reactions, including oxidation and esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the pyrrolidinyl, piperazinyl, and ethanol groups. For example, the presence of the ethanol group could potentially make the compound polar, influencing its solubility in various solvents .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Pyridazine and Triazolopyridazine Derivatives : The compound is involved in the synthesis of pyridazine and triazolopyridazine derivatives. These derivatives are created by reacting secondary amines like pyrrolidine with chloropyridazine, leading to the formation of compounds with potential pharmacological properties (Peet, 1984).
Synthesis of Pyridine Derivatives : It's used in the synthesis of new pyridine derivatives which demonstrate antibacterial and antifungal activities. This involves the condensation of acid chlorides with 2-hydroxyethyl piperazine, indicating its utility in the development of new antimicrobial agents (Patel & Agravat, 2007).
Preparation of Highly Substituted Piperidines : It plays a role in the synthesis of highly substituted piperidines, indicating its importance in organic synthesis and potential pharmacological applications. This process involves a one-pot three-component synthesis using aromatic aldehydes, anilines, and β–ketoesters (Sajadikhah et al., 2012).
Development of Enantiomers for Medicinal Chemistry : The compound is crucial in the stereocontrolled synthesis of its enantiomers, which are important in medicinal chemistry for their distinct biological activities and pharmacological effects (Kulig et al., 2001).
Pharmacological Research
Effects on Learning and Memory : Research has explored its derivatives' effects on learning and memory facilitation in mice, indicating potential neuropharmacological applications (Li Ming-zhu, 2012).
Antibacterial Activity : It's used in the synthesis of compounds displaying significant antibacterial activity, particularly against DNA-gyrase, making it valuable in the development of new antibiotics (Laborde et al., 1993).
Synthesis of Aripiprazole Solvates : Its derivatives are utilized in the synthesis of aripiprazole solvates, which are important in the treatment of schizophrenia and related psychoses. This indicates its role in the synthesis of complex pharmaceutical compounds (Tessler & Goldberg, 2006).
Safety and Hazards
将来の方向性
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been shown to interact with a variety of biological targets .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
特性
IUPAC Name |
2-(4-pyrrolidin-3-ylpiperazin-1-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c14-8-7-12-3-5-13(6-4-12)10-1-2-11-9-10;;/h10-11,14H,1-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFWUDLACQFOIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCN(CC2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1'-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398268.png)
![2-[Ethyl(4-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398270.png)
![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)
![2-{Ethyl[2-(2-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398274.png)



![(2S,4S)-4-[(5-Bromo[1,1'-biphenyl]-2-yl)oxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1398278.png)

![2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1398281.png)
![2-[Ethyl(3-pyrrolidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398282.png)